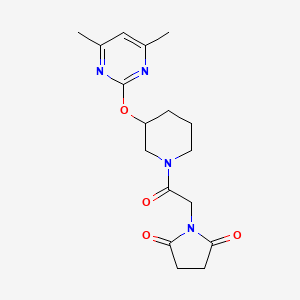

![molecular formula C19H18F3N3O3S B2860978 N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide CAS No. 478248-22-5](/img/structure/B2860978.png)

N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

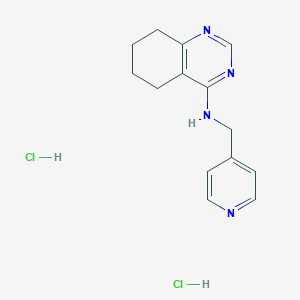

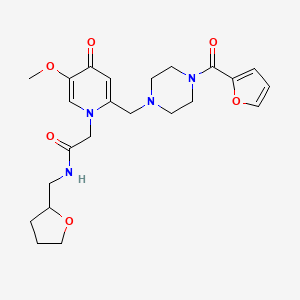

“N’-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide” is a chemical compound with the molecular formula C19H18F3N3O3S . It has a molecular weight of 425.4 g/mol . The IUPAC name for this compound is N - [ [1- (benzenesulfonyl)piperidin-4-ylidene]amino]-3- (trifluoromethyl)benzamide .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C19H18F3N3O3S/c20-19 (21,22)15-6-4-5-14 (13-15)18 (26)24-23-16-9-11-25 (12-10-16)29 (27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2, (H,24,26) . This string represents the compound’s molecular structure in a standard format.Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.4 g/mol . It has a computed XLogP3-AA value of 2.9 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 425.10209710 g/mol . The topological polar surface area is 87.2 Ų , and it has a heavy atom count of 29 .科学的研究の応用

Synthesis and Antimicrobial Activity

A study involved the synthesis of N-substituted derivatives of a similar compound, showcasing moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This research highlights the potential application of these compounds in developing new antimicrobial agents (H. Khalid et al., 2016).

Glycosidic Linkage Formation

Another application is in the formation of glycosidic linkages. A combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride was shown to be a potent reagent for converting thioglycosides to glycosyl triflates, which are key intermediates in the synthesis of diverse glycosidic structures (D. Crich & M. Smith, 2001).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Compounds derived from N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Such studies are vital for identifying potential treatments for diseases related to enzyme dysfunction, such as Alzheimer's disease (H. Khalid, A. Rehman, & M. Abbasi, 2014).

Antioxidant and Anticholinesterase Activities

The synthesis of new sulfonyl hydrazones incorporating piperidine derivatives has shown significant antioxidant capacity and anticholinesterase activity. These findings indicate the potential use of these compounds in treating oxidative stress-related diseases and cholinesterase-related disorders (Nurcan Karaman et al., 2016).

Antidepressant Metabolism Study

An in-depth study on the oxidative metabolism of a novel antidepressant, Lu AA21004, which shares a similar structure, elucidated the roles of various cytochrome P450 enzymes in its biotransformation. Understanding the metabolic pathways of such compounds can inform their safe and effective therapeutic use (Mette G. Hvenegaard et al., 2012).

作用機序

Target of Action

The primary target of this compound is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a crucial transcription factor that targets a series of adaptation genes under hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .

Mode of Action

The compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and the downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3 , which promotes tumor cell apoptosis .

Biochemical Pathways

The compound affects the HIF-1 pathway, which plays a conflicting role in tumor cells, especially in hepatic liver cancer cells . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors, allowing cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells was suggested to inhibit cell division by inducing p21, p27, or p53 and to promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of the expression of HIF-1α protein and downstream target gene p21 . This leads to the upregulation of the expression of cleaved caspase-3, promoting tumor cell apoptosis .

Action Environment

The action, efficacy, and stability of the compound are likely influenced by environmental factors such as the hypoxic conditions often found in tumor cells . The compound’s efficacy may be enhanced in such environments due to the role of HIF-1 in adapting to hypoxic conditions .

特性

IUPAC Name |

N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3S/c20-19(21,22)15-6-4-5-14(13-15)18(26)24-23-16-9-11-25(12-10-16)29(27,28)17-7-2-1-3-8-17/h1-8,13H,9-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQKTZJDSGRJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=NNC(=O)C2=CC(=CC=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)

![2-phenyl-2,3,7,8,9,10-hexahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-4(1H)-one](/img/structure/B2860906.png)

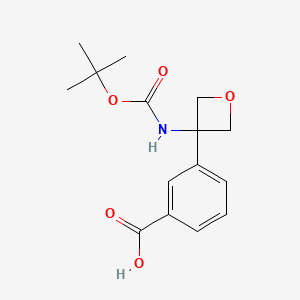

![(Z)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2860907.png)

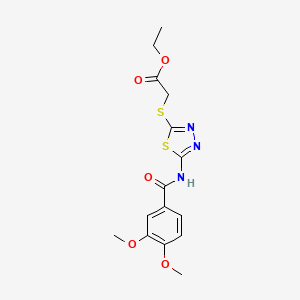

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2860912.png)

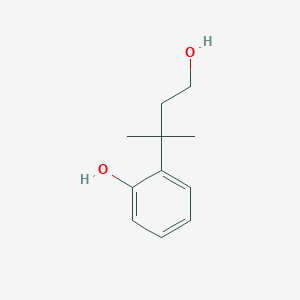

![(2Z)-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2860913.png)